molecular formula C11H10N2O4S B5548311 N-(4-sulfamoylphenyl)furan-2-carboxamide

N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No.: B5548311
M. Wt: 266.28 g/mol
InChI Key: XLALEYAUYKFCFA-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring attached to a carboxamide group and a sulfamoylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-sulfamoylphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
  • N-(4-bromophenyl)furan-2-carboxamide

Uniqueness

N-(4-sulfamoylphenyl)furan-2-carboxamide stands out due to its unique combination of a furan ring and a sulfamoylphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c12-18(15,16)9-5-3-8(4-6-9)13-11(14)10-2-1-7-17-10/h1-7H,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLALEYAUYKFCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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